

In-Depth Technical Guide: Deuterium Labeling in 3-Hydroxycarbofuran-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in **3-Hydroxycarbofuran-d3**, a crucial internal standard for analytical and pharmacokinetic studies. This document outlines the confirmed location of the deuterium atoms, relevant chemical data, and a generalized experimental approach for its synthesis and analysis.

Chemical Identity and Deuterium Labeling Position

3-Hydroxycarbofuran-d3 is the deuterated analog of 3-hydroxycarbofuran, a major metabolite of the carbamate insecticide carbofuran. The deuterium labeling is specifically located on the N-methyl group of the carbamate functionality. This strategic placement of three deuterium atoms provides a stable isotopic signature for use in mass spectrometry-based quantification.

The precise chemical information for **3-Hydroxycarbofuran-d3** is summarized in the table below.



Parameter	Value	
Chemical Name	(3-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) N- (trideuteriomethyl)carbamate[1]	
Synonym(s)	3-Hydroxy-N-(methyl-d3)carbofuran, (Methyl-d3)carbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester[1]	
CAS Number	1794759-59-3[1][2]	
Molecular Formula	C12H12D3NO4[2]	
Molecular Weight	240.27 g/mol [2]	
Unlabeled CAS	16655-82-6	

Experimental Protocols

While specific, detailed synthesis protocols for **3-Hydroxycarbofuran-d3** are not readily available in published literature, a general synthetic route can be inferred from the synthesis of unlabeled carbamates and related deuterated compounds. The synthesis would logically involve two key stages: the preparation of the 3-hydroxycarbofuran scaffold and the introduction of the deuterated N-methylcarbamate group.

Generalized Synthesis of the 3-Hydroxycarbofuran Scaffold

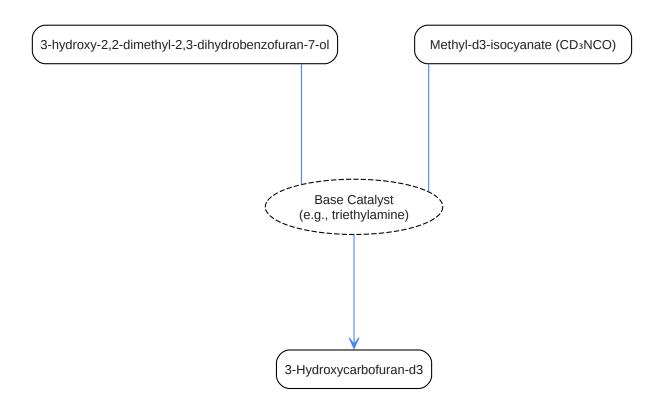
The precursor, 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, can be synthesized from readily available starting materials. The metabolism of carbofuran in various organisms naturally produces this 3-hydroxy metabolite, suggesting that biocatalytic routes could also be explored.

Introduction of the Deuterated N-Methylcarbamate Group

The critical step for producing **3-Hydroxycarbofuran-d3** is the reaction of the hydroxyl group of the benzofuranol precursor with a deuterated methyl isocyanate (CD₃NCO).



Reaction Scheme:



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Figure 1: Generalized reaction for the synthesis of **3-Hydroxycarbofuran-d3**.

This reaction is typically carried out in an inert solvent in the presence of a suitable base catalyst, such as triethylamine, to facilitate the carbamoylation.

Purification and Characterization

Following the reaction, the product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

The structural confirmation and determination of isotopic purity are critical. This is achieved through a combination of analytical techniques:



- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
 molecular weight of the deuterated compound (240.27 g/mol) and to assess the isotopic
 distribution, thereby determining the percentage of molecules that have incorporated three
 deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would be used to confirm the overall structure of the molecule. The signal corresponding to the N-methyl protons in the unlabeled compound would be absent in the
 ¹H NMR spectrum of 3-Hydroxycarbofuran-d3.
 - ²H NMR (Deuterium NMR) would show a signal corresponding to the deuterium atoms on the N-methyl group, definitively confirming the labeling position.
 - ¹³C NMR would show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium.

Data Presentation

While a specific Certificate of Analysis with quantitative data for a particular batch of **3- Hydroxycarbofuran-d3** is not publicly available, the following table outlines the expected analytical specifications for a high-quality standard.

Analysis	Specification	Method
Chemical Purity	≥98%	HPLC
Isotopic Purity	≥99 atom % D	Mass Spectrometry
Identity	Conforms to structure	¹ H NMR, Mass Spectrometry

Visualization of the Labeled Moiety

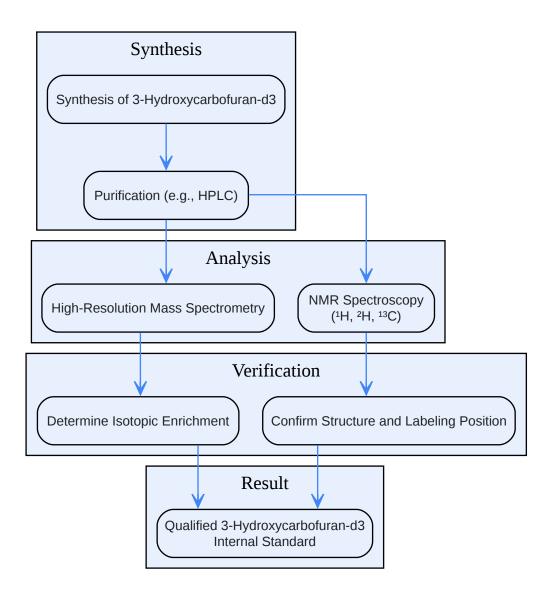
The following diagram illustrates the chemical structure of 3-Hydroxycarbofuran with the deuterium labeling position on the N-methyl group clearly indicated.

Figure 2: Chemical structure of **3-Hydroxycarbofuran-d3**.



Logical Workflow for Isotopic Purity Confirmation

The process of confirming the isotopic labeling and purity of **3-Hydroxycarbofuran-d3** follows a logical experimental workflow.



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Figure 3: Experimental workflow for the synthesis and characterization of **3- Hydroxycarbofuran-d3**.



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References

- 1. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy Carbofuran-d3 | LGC Standards [lgcstandards.com]
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